2-Cl-4-OH-5-NO2-benzoic acid has been found to act as a ligand, forming a one-dimensional coordination polymer with europium (Eu(III)) that exhibits red luminescence. Source: Sigma-Aldrich: This research area explores the potential applications of these luminescent materials in areas like sensors and optoelectronic devices.
Studies have explored the use of 2-Cl-4-OH-5-NO2-benzoic acid in microwave-assisted regioselective amination reactions. This means it can be used to create N-substituted derivatives of 5-nitroanthranilic acid, a molecule of interest in various fields. Source: Sigma-Aldrich: Further research may uncover applications for these derivatives in medicinal chemistry or material science.
2-Chloro-4-hydroxy-5-nitrobenzoic acid is an aromatic compound with the molecular formula CHClNO and a molecular weight of 217.56 g/mol. This compound features a chloro group, a hydroxy group, and a nitro group attached to a benzoic acid structure, which contributes to its unique chemical properties. The presence of these functional groups makes it a versatile compound in various
2-Chloro-4-hydroxy-5-nitrobenzoic acid can undergo several chemical transformations:
These reactions are significant for its degradation pathways and potential modifications for enhanced properties in applications.
2-Chloro-4-hydroxy-5-nitrobenzoic acid exhibits notable biological activities, particularly as an antiviral agent. It has been studied for its efficacy in treating infections such as HIV and is known to enhance immune responses. The compound's biological mechanisms involve interactions with cellular pathways that promote antiviral activity and immune modulation, making it a candidate for further pharmacological research .
The synthesis of 2-Chloro-4-hydroxy-5-nitrobenzoic acid typically involves several steps:
These methods highlight the compound's synthetic versatility and potential for modification in laboratory settings .
2-Chloro-4-hydroxy-5-nitrobenzoic acid finds applications across various fields:
These applications underscore its importance in both industrial and academic settings.
Several compounds share structural similarities with 2-Chloro-4-hydroxy-5-nitrobenzoic acid, including:
Compound | Chloro Group | Nitro Group | Hydroxy Group | Unique Features |
---|---|---|---|---|
2-Chloro-4-hydroxy-5-nitrobenzoic acid | Yes | Yes | Yes | Antiviral activity |
2-Chloro-5-nitrobenzoic acid | Yes | Yes | No | Lacks hydroxy functionality |
4-Chloro-5-hydroxy-2-nitrobenzoic acid | Yes | Yes | Yes | Different positioning of functional groups |
Salicylic Acid | No | No | Yes | Simpler structure, widely used in medicine |
The uniqueness of 2-Chloro-4-hydroxy-5-nitrobenzoic acid lies in its combination of functional groups that confer specific biological activities while allowing diverse chemical transformations, setting it apart from similar compounds.